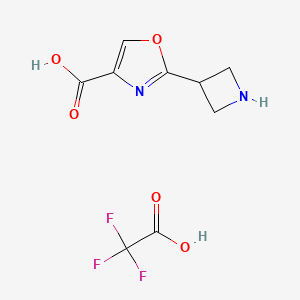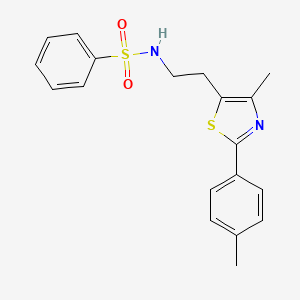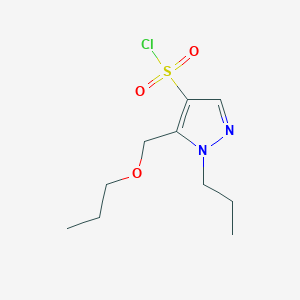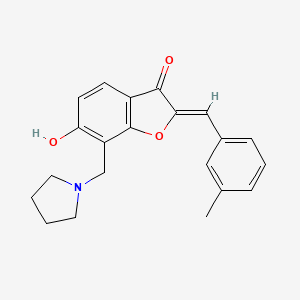
2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a salt formed from the reaction of “2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid” and “2,2,2-trifluoroacetic acid”. Azetidin-3-yl is a four-membered heterocyclic compound, also known as azetidine, with a nitrogen atom in the ring . Oxazole is a five-membered ring compound containing one oxygen atom and one nitrogen atom . Carboxylic acids are organic compounds containing a carboxyl functional group (-COOH) . Trifluoroacetic acid is a strong carboxylic acid where three hydrogen atoms of the acetic acid are replaced by fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . The presence of the trifluoroacetic acid could make the compound highly polar and potentially corrosive .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of azoles and their derivatives, including oxazoles, is a significant area of interest due to their diverse biological activities. The review by Chornous et al. (2016) details the methods of synthesis for azolylthioacetic acids, highlighting the importance of such compounds in the development of new bioactive molecules. These compounds exhibit a range of biological effects, including antioxidant, hypoglycemic, and antimicrobial activities, indicating the potential utility of the specific compound in similar applications.
Biological Activity
The biological activity of compounds related to "2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid" is diverse. For instance, Rosales-Hernández et al. (2022) discuss synthetic procedures for 2-guanidinobenzazoles, noting their potential as therapeutic agents due to various pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. This suggests that derivatives of the compound may also hold promise in therapeutic applications.
Antimicrobial Activity
The antibacterial activity of triazole-containing hybrids, as reviewed by Li and Zhang (2021), points to the significant potential of such compounds against various bacterial pathogens, including drug-resistant forms. This underscores the possibility that "this compound" could be explored for its antimicrobial properties.
Therapeutic Applications
The review by Kaur et al. (2018) highlights the therapeutic potential of oxazole scaffolds in various domains, including anticancer, antimicrobial, and anti-inflammatory agents. Given the structural similarity, the compound may also possess comparable therapeutic efficacy.
Environmental Degradation
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-3-12-6(9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYWHAYUGNALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CO2)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)

![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)
![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)


![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)


![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)